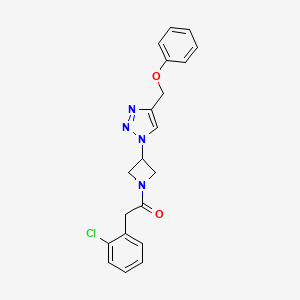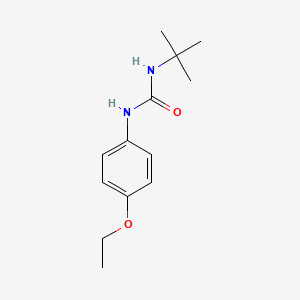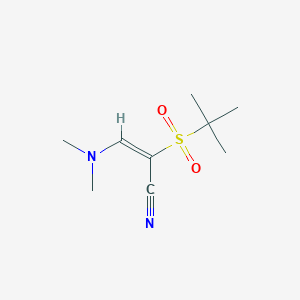
(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a tert-butylsulfonyl group, a dimethylamino group, and an acrylonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves the reaction of tert-butylsulfonyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acrylonitrile derivatives.
Scientific Research Applications
(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butylsulfonyl)acrylonitrile
- 3-(Dimethylamino)acrylonitrile
- 2-(Tert-butylsulfonyl)-3-(methylamino)acrylonitrile
Uniqueness
(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is unique due to the presence of both the tert-butylsulfonyl and dimethylamino groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
338751-71-6 |
|---|---|
Molecular Formula |
C9H16N2O2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C9H16N2O2S/c1-9(2,3)14(12,13)8(6-10)7-11(4)5/h7H,1-5H3 |
InChI Key |
LTBCGLYCZPGFOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)
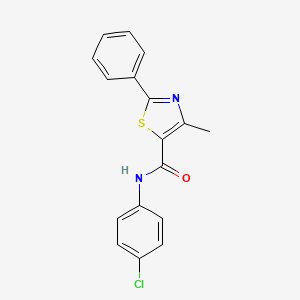
![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/new.no-structure.jpg)
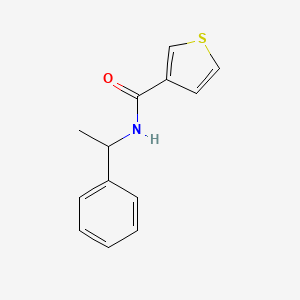
![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)
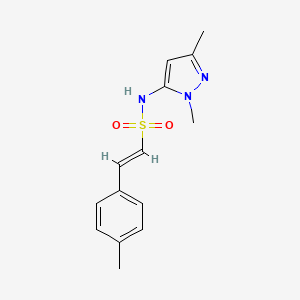
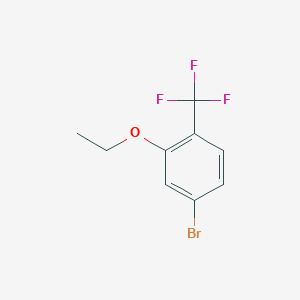
![3-(Prop-2-enoylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2768939.png)
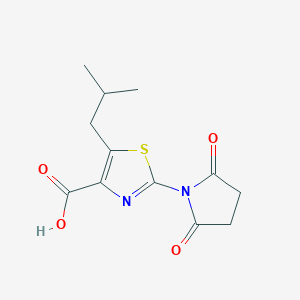
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2768943.png)
